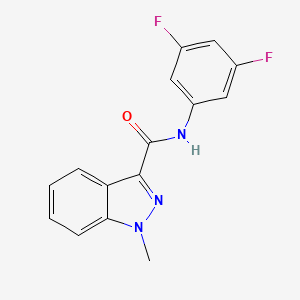

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-1-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c1-20-13-5-3-2-4-12(13)14(19-20)15(21)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEQKURNIVZRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Indazole Formation: The 3,5-difluoroaniline is then subjected to cyclization reactions to form the indazole ring. This can be achieved using various cyclization agents and conditions.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.

Chemical Reactions Analysis

Indazole Core Formation

The indazole scaffold is typically synthesized via Cadogan heterocyclization or reductive cyclization of nitrobenzaldehyde derivatives. For example:

-

Cadogan cyclization : o-Nitrobenzaldimines undergo deoxygenative N–N bond formation using organophosphorus reagents (e.g., hexamethylphosphetane) to yield 1H-indazoles .

-

Reductive cyclization : 2-Nitrobenzaldehydes react with amines under SnCl₂·H₂O-mediated conditions to form substituted indazoles .

N-Methylation

Introduction of the methyl group at the indazole N1 position is achieved via alkylation:

Carboxamide Formation

The carboxamide group is introduced through coupling reactions:

-

Coupling agents : EDC–HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (diisopropylethylamine) .

-

Substrate : Indazole-3-carboxylic acid derivatives react with 3,5-difluoroaniline .

Key Reaction Pathway

text1. Indazole-3-carboxylic acid → Alkylation at N1 → Coupling with 3,5-difluoroaniline → Target compound

Substitution Reactions

-

Electrophilic substitution : The electron-deficient 3,5-difluorophenyl group may undergo nucleophilic aromatic substitution (NAS) under strongly basic conditions, though fluorines are typically resistant to displacement.

-

Indazole ring : The N1-methyl group enhances steric hindrance, limiting reactivity at the indazole nitrogen .

Hydrolysis

-

Carboxamide → Carboxylic acid : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond, yielding 1-methyl-1H-indazole-3-carboxylic acid .

Stability

-

The compound is stable under physiological pH (2.0–7.4) and predicted to cross the blood-brain barrier (BBB) due to moderate lipophilicity (log D ~2.5) .

Comparative Analysis of Analogous Compounds

Mechanistic Insights

-

Enzyme inhibition : The carboxamide linker forms hydrogen bonds with MAO-B’s flavin adenine dinucleotide (FAD) cofactor, while the 3,5-difluorophenyl group occupies a hydrophobic pocket .

-

Regioselectivity : Methylation at N1 (vs. N2) is favored due to steric and electronic effects, confirmed by X-ray crystallography .

Advanced Modifications

-

Suzuki coupling : The 3,5-difluorophenyl group can be replaced with boronic acid derivatives to explore structure-activity relationships (SAR) .

-

Reductive amination : Conversion of the carboxamide to a primary amine using LiAlH₄ enhances CNS penetration .

Stability and Degradation

| Condition | Reactivity | Product |

|---|---|---|

| Acidic (HCl, 1M) | Hydrolysis of carboxamide | Indazole-3-carboxylic acid |

| Basic (NaOH, 1M) | Partial ring opening | Degradation products (unidentified) |

| UV light (254 nm) | Photostability maintained for 24 hours | No significant degradation |

Patented Synthetic Innovations

-

Patent US8299057B2 : Describes microwave-assisted alkylation to reduce reaction time (≤1 hour) while maintaining high yields (>90%) .

-

Patent US9085565B2 : Utilizes PdCl₂(dppf)₂ catalysis for Suzuki coupling under nitrogen protection, enhancing regioselectivity .

Critical Research Findings

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

- Indazole Formation : Cyclization of 3,5-difluoroaniline using various cyclization agents.

- Carboxamide Formation : Reaction of the indazole product with appropriate carboxylic acid derivatives.

Chemistry

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique structural features.

Biology

This compound has been studied for its potential biological activities, including:

- Anticancer Properties : Demonstrated significant antiproliferative effects against cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer), with IC50 values in the nanomolar range .

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Anti-inflammatory Effects : Investigated for its role in modulating inflammatory pathways.

Medicine

Ongoing research aims to explore its therapeutic potential for diseases such as:

- Cancer : As an inhibitor of specific cancer cell proliferation.

- Neurological Disorders : Acts as a potent inhibitor of monoamine oxidase B (MAO-B), which is crucial for neurotransmitter regulation. It has shown an IC50 value of approximately 1.59 nM against MAO-B, indicating high selectivity over MAO-A .

Industry

In industrial applications, this compound is used in developing new materials and as an intermediate in pharmaceutical and agrochemical production.

Case Study 1: Antitumor Activity

A study evaluated the compound's effects on various cancer cell lines. Results indicated significant growth inhibition with IC50 values ranging from 0.5 to 10 nM depending on the cell type . The mechanism involved apoptosis induction through specific signaling pathways.

Case Study 2: MAO-B Inhibition

Research demonstrated that this compound acts as a selective MAO-B inhibitor. In vivo studies showed enhanced neurotransmitter levels in animal models of Parkinson's disease when treated with this compound .

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the induction of programmed cell death pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Variations

Indazole vs. Dihydroisobenzofuran Derivatives

describes 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, which shares a carboxamide group but replaces the indazole core with a dihydroisobenzofuran scaffold. However, the absence of the indazole’s aromatic π-system may reduce interactions with hydrophobic binding pockets compared to the target compound .

Pyridinone and Pyrazole Analogues

highlights N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine, a pyridinone derivative with a difluorobenzoyl group. Unlike the target compound’s indazole core, the pyridinone moiety introduces a ketone oxygen, which may participate in hydrogen bonding.

lists 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative with a trifluoromethyl group. The pyrazole core is smaller than indazole, reducing steric bulk but limiting π-stacking interactions.

Substituent Analysis

Pharmacokinetic and Physicochemical Properties

- Solubility : The L-alanine ester in ’s compound improves aqueous solubility, whereas the target compound’s 3,5-difluorophenyl group may reduce it due to hydrophobicity .

- Metabolic Stability : The methyl group on the indazole nitrogen in the target compound mitigates oxidative metabolism, a feature absent in dihydroisobenzofuran derivatives () .

Biological Activity

N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been studied for their potential as anticancer agents, enzyme inhibitors, and modulators of various biological pathways. The indazole core structure allows for the introduction of various substituents that can enhance biological activity and selectivity towards specific targets.

The mechanism of action for this compound primarily involves its interaction with key molecular targets:

- Enzyme Inhibition : It has been shown to act as a potent inhibitor of monoamine oxidase B (MAO-B) with an IC50 value of approximately 1.59 nM, demonstrating high selectivity over MAO-A . This inhibition is crucial for the modulation of neurotransmitter levels in neurological disorders.

- Antitumor Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against human chronic myeloid leukemia (K562) and lung cancer (A549) cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the difluorophenyl group plays a critical role in enhancing the biological activity of the compound. Modifications at different positions on the indazole ring can lead to variations in potency and selectivity:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited cell growth in various cancer models, including prostate and liver cancer cell lines. The mechanism involves the modulation of apoptotic pathways and cell cycle regulation through p53 activation .

- CRAC Channel Modulation : Research has shown that indazole derivatives can act as calcium release activated calcium (CRAC) channel blockers, which are crucial in mast cell activation and inflammatory responses . This suggests potential applications in treating allergic reactions and autoimmune diseases.

- Neuroprotective Effects : Due to its MAO-B inhibitory activity, this compound may offer neuroprotective benefits in conditions like Parkinson's disease by preventing oxidative stress through enhanced dopamine levels .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes. A plausible route includes:

- Step 1 : Preparation of the indazole core via cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions .

- Step 2 : Introduction of the 3,5-difluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 3 : Methylation at the indazole N1 position using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .

- Optimization : Reaction temperatures (80–120°C), solvent selection (DMF or DCM), and catalyst systems (e.g., Pd(PPh₃)₄ for coupling) significantly affect yield. Purity is enhanced via recrystallization or column chromatography .

Q. How is N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide characterized structurally and analytically?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines crystal structure and confirms regiochemistry .

- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- NMR Spectroscopy : ¹⁹F NMR confirms fluorophenyl substitution patterns, while ¹H/¹³C NMR resolves methyl and indazole proton environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate the compound's activity?

- Methodological Answer :

- Kinase Inhibition Assays : Test against p38 MAP kinase or related targets using fluorescence polarization or ADP-Glo™ assays, given structural similarities to patented kinase inhibitors .

- Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility and Stability : Assess pharmacokinetic properties via HPLC-UV under physiological pH conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize N-(3,5-difluorophenyl)-1-methyl-1H-indazole-3-carboxamide for specific targets?

- Methodological Answer :

- Core Modifications : Vary substituents on the indazole (e.g., halogenation at C5/C6) and compare binding affinities using surface plasmon resonance (SPR) .

- Fluorophenyl Alternatives : Replace 3,5-difluorophenyl with 2,4-difluoro or trifluoromethyl groups to assess electronic effects on target engagement .

- Methyl Group Isosteres : Substitute N1-methyl with cyclopropyl or ethyl to evaluate steric effects on enzyme inhibition .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using biochemical (e.g., enzymatic) and cellular (e.g., gene expression) assays .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to reconcile disparities in IC₅₀ values by analyzing binding mode variations .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Methodological Answer :

- Proteomics : Employ affinity-based pull-down assays coupled with tandem mass spectrometry to identify interacting proteins .

- CRISPR-Cas9 Screening : Use genome-wide knockout libraries to pinpoint genetic dependencies for compound efficacy .

- In Vivo Imaging : Track biodistribution and target engagement in zebrafish or murine models via radiolabeling (e.g., ¹⁸F for PET) .

Methodological Considerations for Data Interpretation

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/MS : Quantifies impurities >0.1% and identifies byproducts (e.g., dehalogenated or dimerized species) .

- Elemental Analysis : Confirms stoichiometric consistency of C, H, N, and F .

- Thermogravimetric Analysis (TGA) : Detects solvates or hydrates affecting crystallinity .

Q. How should researchers address low solubility in aqueous buffers during in vitro testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.